molecular formula C6H2ClF2NO2 B1589042 2-Chloro-4,5-difluoronitrobenzene CAS No. 771-76-6

2-Chloro-4,5-difluoronitrobenzene

Cat. No.: B1589042
CAS No.: 771-76-6
M. Wt: 193.53 g/mol
InChI Key: BONLKUDAFUJZNP-UHFFFAOYSA-N
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Description

Structural Classification and Regiochemical Considerations

2-Chloro-4,5-difluoronitrobenzene, with the chemical formula C₆H₂ClF₂NO₂, is classified as a polysubstituted aromatic compound. nih.gov The benzene (B151609) ring is adorned with a nitro group (NO₂), a chlorine atom (Cl), and two fluorine atoms (F). The specific arrangement of these substituents, known as regiochemistry, is crucial to its chemical behavior. The nitro group, a powerful electron-withdrawing group, is located at position 1. The chlorine atom is at position 2, and the two fluorine atoms are at positions 4 and 5.

This specific substitution pattern renders the aromatic ring electron-deficient, which is a key factor in its reactivity. The electron-withdrawing nature of the nitro group, and to a lesser extent the halogens, activates the ring towards nucleophilic aromatic substitution (SNAr) reactions. libretexts.orglibretexts.org The positions ortho and para to the nitro group are particularly activated. In this compound, the chlorine atom is in an activated ortho position, making it a primary site for nucleophilic attack. The fluorine atoms also influence the reactivity, both through their electron-withdrawing inductive effects and their potential to act as leaving groups in SNAr reactions.

Historical Context and Evolution of Halogenated Nitrobenzene (B124822) Research

The study of halogenated nitrobenzenes has a rich history intertwined with the development of the chemical industry, particularly in the synthesis of dyes and pharmaceuticals. nih.gov The journey began with the nitration of simple halobenzenes. For instance, the nitration of chlorobenzene (B131634) typically yields a mixture of isomers, with the para and ortho products being the most abundant. google.com Over time, chemists developed methods to control the regioselectivity of these reactions to obtain specific isomers required for further transformations.

The introduction of fluorine into organic molecules gained significant momentum in the mid-20th century, driven by the unique properties it imparts to the resulting compounds. The development of fluorination techniques, both nucleophilic and electrophilic, has been a major focus of research. thermofisher.com Initially, the synthesis of fluorinated nitroaromatics often involved harsh reaction conditions. However, the advent of new reagents and catalytic systems has enabled more efficient and selective syntheses. The evolution of research in this area has been marked by a continuous quest for milder reaction conditions, higher yields, and greater control over isomer distribution, paving the way for the synthesis of complex molecules like this compound.

Significance within Contemporary Organic Synthesis and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of a wide array of organic compounds. Its utility stems from the differential reactivity of its halogen substituents in nucleophilic aromatic substitution reactions. The chlorine atom, being ortho to the strongly electron-withdrawing nitro group, is the most susceptible to displacement by nucleophiles. This allows for the selective introduction of various functional groups at this position.

In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological properties. mdpi.com Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability. mdpi.comresearchgate.net Consequently, fluorinated building blocks like this compound are highly valuable. For example, related fluorinated nitrobenzenes are used in the synthesis of benzothiazole (B30560) derivatives and molecules that bind to serotonin (B10506) transporters, highlighting their importance in drug discovery. ossila.com The ability to selectively functionalize this compound makes it a key component in the synthesis of novel pharmaceutical agents. chemimpex.com

Overview of Key Research Trajectories for Fluorinated Nitroaromatics

The field of fluorinated nitroaromatics is an active area of research with several key trajectories. A major focus is the development of novel and more efficient synthetic methodologies. This includes the exploration of new fluorinating reagents, the use of transition-metal catalysis to facilitate C-F bond formation, and the development of flow chemistry techniques for safer and more scalable syntheses. thermofisher.comichrom.com

Another significant research direction is the investigation of the reactivity of polyhalogenated nitroaromatics. Understanding the factors that govern the selective substitution of one halogen over another is crucial for their application as building blocks. nih.gov This involves detailed mechanistic studies and the use of computational chemistry to predict and rationalize reactivity patterns.

Furthermore, there is a growing interest in the application of fluorinated nitroaromatics in materials science. chemimpex.com Their unique electronic properties make them suitable for the development of functional materials, such as polymers with tailored properties and components for electronic devices. The detection of nitroaromatic compounds, which are often pollutants, is another area of active research, with fluorinated metal-organic frameworks showing promise as selective sensors. researchgate.nettandfonline.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical FormulaC₆H₂ClF₂NO₂ nih.gov
Molecular Weight193.54 g/mol chemscene.com
IUPAC Name1-chloro-2,4-difluoro-5-nitrobenzene nih.gov
CAS Number1481-68-1 nih.gov
AppearanceNot explicitly stated for this compound, but related compounds are light orange to yellow to green powders or crystals. chemimpex.com
Melting PointNot available
Boiling PointNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4,5-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONLKUDAFUJZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435989
Record name 1-Chloro-4,5-difluoro-2-nitrobenzene
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Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-76-6
Record name 1-Chloro-4,5-difluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4,5-difluoro-2-nitrobenzene
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Synthetic Methodologies for 2 Chloro 4,5 Difluoronitrobenzene

Established Synthetic Pathways

The synthesis of 2-Chloro-4,5-difluoronitrobenzene is most commonly achieved through halogen exchange reactions on highly chlorinated precursors. Alternative, though less direct, routes can be conceptualized through the chemical modification of substituted anilines.

Halogen Exchange Reactions

Halogen exchange, or the "Halex" reaction, stands as a cornerstone for the industrial production of many fluorinated aromatic compounds. This process involves the substitution of one or more chlorine atoms on an aromatic ring with fluorine. The reaction is a form of nucleophilic aromatic substitution, where the aromatic ring, activated by electron-withdrawing groups such as a nitro group (-NO2), is attacked by a fluoride (B91410) anion.

The synthesis of a related isomer, 2,4-difluoro-5-chloronitrobenzene, is accomplished through the specific fluorination of 2,4,5-trichloronitrobenzene (B44141). googleapis.com In this reaction, the nitro group strongly activates the positions ortho and para to it, making the chlorine atoms at C-2 and C-4 susceptible to replacement by a nucleophile like fluoride. doubtnut.com The chlorine at C-5, being meta to the nitro group, is significantly less reactive, allowing for selective substitution of the other two chlorines. googleapis.com

This high degree of selectivity is crucial, as it allows for the formation of the desired difluoro compound while leaving the third chlorine atom intact. The process starts with 1,2,4-trichlorobenzene, which is nitrated to produce the 2,4,5-trichloronitrobenzene precursor. googleapis.com This precursor is then subjected to a fluorination reaction. googleapis.com

The choice of the fluorinating agent and reaction conditions is critical for optimizing the yield and selectivity of the halogen exchange reaction. Alkali metal fluorides are the most common source of fluoride ions for this transformation.

Potassium Fluoride (KF): Anhydrous potassium fluoride is a widely used and cost-effective fluorinating agent. For the reaction to proceed efficiently, the KF must be anhydrous and often spray-dried. google.com

Cesium and Rubidium Fluoride (CsF, RbF): These fluorides are more reactive than KF due to their greater solubility in aprotic solvents, but they are also more expensive. Their use can sometimes allow for milder reaction conditions. google.com

The reaction temperature is a key parameter to control. For instance, the conversion of 2,4,5-trichloronitrobenzene using anhydrous potassium fluoride is typically performed at elevated temperatures, such as 170-180°C. googleapis.com It has been noted in similar syntheses that after one chlorine atom is exchanged, the subsequent halogen exchange reaction slows down, which aids in achieving high selectivity for the difluoro product over the trifluoro byproduct. google.com

PrecursorFluorinating AgentTemperatureYieldProductReference
2,4,5-TrichloronitrobenzeneAnhydrous Potassium Fluoride170-180°CHigh Yield2,4-Difluoro-5-chloronitrobenzene googleapis.com
2,4-DichloronitrobenzenePotassium Fluoride180°C>65% Conversion2,4-Difluoronitrobenzene (B147775) google.com
2,4-Dichloro-5-fluorobenzonitrilePotassium Fluoride80-240°C50-55%2-Chloro-4,5-difluorobenzonitrile google.com

This table is interactive and showcases data from various halogen exchange reactions.

The efficiency of the halogen exchange reaction is profoundly influenced by the solvent and the presence of a phase transfer catalyst (PTC).

Solvents: The reaction between the organic substrate (polychlorinated nitrobenzene) and the inorganic fluoride salt (e.g., KF) is a heterogeneous system. Dipolar aprotic solvents are essential as they can dissolve the alkali metal fluoride to some extent, making the fluoride ions available for reaction. Common solvents include:

Tetramethylene sulfone (Sulfolane) googleapis.comgoogle.com

Dimethyl sulfoxide (B87167) (DMSO) google.com

Dimethylformamide (DMF) google.com

N-Methylpyrrolidone (NMP) google.com

Reactions can also be run in the essential absence of a solvent, using the molten dichloronitrobenzene reactant in excess as the liquid phase. google.com

Phase Transfer Catalysts (PTCs): To overcome the low solubility of fluoride salts in organic media and accelerate the reaction, a phase transfer catalyst is often employed. googleapis.comtaylorandfrancis.comslideshare.net The PTC is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt with lipophilic alkyl groups. It forms an ion pair with the fluoride anion, transporting it from the solid or aqueous phase into the organic phase where it can react with the substrate. slideshare.netresearchgate.net This significantly increases the reaction rate and allows for higher yields under milder conditions. googleapis.commdpi.com

Catalyst TypeExamplesReference
Quaternary Ammonium SaltsTetrabutylammonium bromide, Tetramethylammonium bromide google.comslideshare.net
Quaternary Phosphonium SaltsHexadecyltriethylphosphonium bromide google.com
Crown Ethers18-Crown-6 google.comslideshare.net
Polyethylene Glycol (PEG)PEG dimethyl ether google.com

This interactive table lists common phase transfer catalysts used in halogen exchange reactions.

Multi-Step Synthesis from Anilines

An alternative synthetic strategy involves the derivatization of appropriately substituted anilines. This route offers a different approach to constructing the target molecule, building the substitution pattern through a sequence of discrete reactions.

A plausible, though less direct, pathway to this compound can be envisioned starting from 2,5-Difluoroaniline (B146615). sigmaaldrich.com This multi-step process would involve:

Diazotization and Sandmeyer Reaction: The amino group of 2,5-difluoroaniline would first be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt can then be treated with a copper(I) chloride catalyst in a Sandmeyer reaction to replace the diazonium group with a chlorine atom. This would yield 1-chloro-2,5-difluorobenzene. Similar diazotization reactions are standard procedures in aromatic chemistry. google.com

Nitration: The final step would be the nitration of 1-chloro-2,5-difluorobenzene. The introduction of the nitro group onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. google.com The directing effects of the existing chloro and fluoro substituents would determine the position of the incoming nitro group, which is expected to add at the C-4 position to yield the final product, this compound.

This pathway relies on well-established, fundamental reactions in organic synthesis to assemble the target molecule from a different set of starting materials compared to the Halex process.

Reaction Chemistry and Mechanistic Investigations of 2 Chloro 4,5 Difluoronitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the aromatic ring in 2-Chloro-4,5-difluoronitrobenzene, a consequence of the strong electron-withdrawing nitro group, makes it highly susceptible to nucleophilic attack. This reactivity is channeled through the Nucleophilic Aromatic Substitution (SNAr) mechanism, a stepwise process involving the addition of a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.

Reactivity and Selectivity of Halogen Displacements

The presence of multiple halogen substituents on the aromatic ring of this compound raises questions of regioselectivity in SNAr reactions. The position of a halogen atom relative to the activating nitro group is the primary determinant of its lability. Halogens situated at positions ortho or para to the nitro group are activated towards displacement because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitro group through resonance. Conversely, a halogen at a meta position is significantly less reactive as it does not benefit from this resonance stabilization.

In the case of this compound:

The chlorine atom at the C-2 position is ortho to the nitro group.

The fluorine atom at the C-4 position is para to the nitro group.

The fluorine atom at the C-5 position is meta to the nitro group.

Consequently, both the chlorine at C-2 and the fluorine at C-4 are activated for nucleophilic displacement, while the fluorine at C-5 is essentially inert under typical SNAr conditions. The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining addition step.

However, the selectivity between the activated chlorine and fluorine atoms can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in the synthesis of 2,5-difluoronitrobenzene (B1216864) from 2-chloro-5-fluoronitrobenzene (B1580903), the chlorine atom is displaced by a fluoride (B91410) ion, demonstrating the feasibility of cleaving the C-Cl bond in the presence of an activated C-F bond. google.com

Influence of the Nitro Group and Fluorine Atoms on SNAr Activation

The activation of the benzene (B151609) ring in this compound towards nucleophilic attack is a synergistic effect of its substituents. The nitro group is one of the most powerful activating groups for SNAr reactions. google.com Its strong electron-withdrawing nature, both through inductive and resonance effects, significantly depletes the electron density of the aromatic ring. This facilitates the initial attack by a nucleophile. Crucially, the nitro group stabilizes the negatively charged Meisenheimer intermediate through resonance, delocalizing the charge and lowering the activation energy of the reaction. google.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.

The fluorine atoms also contribute to the activation of the ring, primarily through their strong inductive electron-withdrawing effect. This effect enhances the electrophilicity of the ring carbons, making them more attractive to incoming nucleophiles. While fluorine can also exert a weak, deactivating resonance effect by donating a lone pair of electrons, its inductive effect is dominant in the context of SNAr. The combined influence of the nitro group and the two activating fluorine atoms makes this compound a highly reactive substrate for nucleophilic aromatic substitution.

Mechanistic Studies on SNAr with Various Nucleophiles

The reaction of this compound with a variety of nucleophiles proceeds via the addition-elimination mechanism. The regioselectivity of these reactions is dictated by the principles outlined in section 3.1.1. Given the activation of the C-2 (chloro) and C-4 (fluoro) positions, the outcome of the reaction will depend on the relative lability of these two leaving groups and the nature of the attacking nucleophile.

While specific studies on this compound with a wide array of nucleophiles are not extensively documented in readily available literature, the synthesis of 4,5-difluoro-2-nitroaniline (B1295537) is a known transformation. sigmaaldrich.comchemsrc.comchemimpex.comcymitquimica.com This product is formed through the displacement of the chlorine atom at the C-2 position by an amino group. This indicates a preference for the substitution of the chloro group over the para-fluoro group with certain nitrogen nucleophiles.

Based on the general reactivity patterns of similar compounds, such as 2,4-difluoronitrobenzene (B147775), a range of transformations can be predicted. sigmaaldrich.com The table below summarizes the expected primary products from the reaction of this compound with common nucleophiles, assuming preferential substitution at the more labile position.

NucleophileExpected Primary ProductDisplaced Halogen
Ammonia (NH₃)4,5-Difluoro-2-nitroanilineChlorine
Sodium Methoxide (NaOCH₃)4,5-Difluoro-2-nitroanisoleChlorine
Sodium Thiophenoxide (NaSPh)4,5-Difluoro-2-(phenylthio)nitrobenzeneChlorine

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a pathway to substituted fluoroanilines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The conditions of the reduction play a critical role in the final product, as dehalogenation can occur concurrently.

Catalytic Hydrogenation to Fluoroanilines

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. For halogenated nitroaromatics, the choice of catalyst and reaction conditions is crucial to achieve chemoselectivity, specifically the reduction of the nitro group without cleavage of the carbon-halogen bonds. However, in the case of this compound and its isomers, the catalytic hydrogenation can be tailored to achieve both nitro group reduction and selective dehalogenation.

A well-documented example is the hydrogenation of the isomeric compound 2,4-difluoro-5-chloronitrobenzene. google.com In this process, a 5% palladium on carbon (Pd/C) catalyst is employed. google.com The reaction is typically carried out under a hydrogen pressure of 3 to 10 atmospheres. google.com Under these conditions, the nitro group is reduced to an amine, and concurrently, the chlorine atom is displaced, while the fluorine substituents remain intact. google.com This specific process yields 2,4-difluoroaniline. google.com This demonstrates a highly selective reductive dehalogenation of chlorine in the presence of fluorine.

SubstrateCatalystHydrogen PressureKey TransformationsPrimary Product
2,4-Difluoro-5-chloronitrobenzene5% Pd/C3-10 atmNitro group reduction, Dechlorination2,4-Difluoroaniline google.com

Reductive Dehalogenation Processes and Selectivity Control

The selective removal of halogens during the reduction of polychlorofluoronitrobenzenes is a key aspect of controlling the final product structure. As observed in the catalytic hydrogenation of 2,4-difluoro-5-chloronitrobenzene, the carbon-chlorine bond is more susceptible to hydrogenolysis than the carbon-fluorine bond under typical palladium-catalyzed hydrogenation conditions. google.com This difference in reactivity allows for selective dehalogenation.

The general order of ease of reductive dehalogenation for aryl halides is I > Br > Cl > F. The C-F bond is the strongest carbon-halogen bond and is therefore the most resistant to cleavage. This inherent difference in bond strength is the primary basis for selectivity control.

To achieve selective reduction of the nitro group while preserving all halogen substituents, milder reducing agents or modified catalytic systems might be required. Conversely, to promote dehalogenation, more forcing conditions or specific catalytic systems known to facilitate hydrodehalogenation can be employed. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that can be adjusted to control the extent of reductive dehalogenation and achieve the desired product. For instance, in the hydrogenation of other chloronitroaromatic compounds, the addition of promoters or the use of specific catalyst supports has been shown to influence the selectivity of dehalogenation.

Investigations into By-product Formation (e.g., Azo and Azoxy Compounds, Polyanilines) during Reduction

The reduction of nitroaromatic compounds, including this compound, is a fundamental transformation in organic synthesis, often aimed at producing the corresponding aniline (B41778). However, this process can be accompanied by the formation of various by-products, the nature and quantity of which are highly dependent on the reaction conditions and the reducing agent employed.

During the reduction of chloronitrobenzenes, the primary desired product is the corresponding chloroaniline. For instance, the reduction of 2-chloronitrobenzene with iron is a known method to produce 2-chloroaniline. nih.gov However, under certain conditions, electrolytic reduction can lead to the formation of hydrazo derivatives, which can then rearrange to form substituted benzidines like 3,3′-dichlorobenzidine. nih.gov

The reduction of the nitro group is a stepwise process that proceeds through several intermediates, such as nitroso and hydroxylamine (B1172632) species. The condensation of these intermediates can lead to the formation of dimeric by-products. Specifically, the reaction between a nitroso intermediate and a hydroxylamine intermediate can form an azoxy compound. Further reduction of the azoxy compound can yield an azo compound, and ultimately the hydrazo compound, which can be cleaved to the aniline or rearrange.

While specific studies detailing the formation of azo and azoxy by-products during the reduction of this compound are not prevalent in the provided search results, the general mechanisms for chloronitrobenzene reduction suggest their potential formation. The complex interplay of substituents on the aromatic ring—a chlorine atom and two fluorine atoms in addition to the nitro group—will influence the electron density of the ring and the reactivity of the nitro group and its intermediates, thereby affecting the product distribution. The presence of multiple halogen substituents can also introduce the possibility of dehalogenation as a side reaction.

The formation of polyanilines from this compound is not explicitly detailed. However, the reduction of the corresponding aniline, 2-chloro-4,5-difluoroaniline (B1592304), could potentially lead to oligomeric or polymeric structures under specific oxidative polymerization conditions, though this falls outside the scope of by-products from the reduction of the nitroaromatic precursor itself.

Electrophilic Aromatic Substitution (Limited Scope)

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. The facility of this reaction is heavily influenced by the substituents already present on the ring. In the case of this compound, the benzene ring is highly deactivated towards electrophilic attack.

The nitro group (NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature, both through resonance and inductive effects. Similarly, the chlorine and fluorine atoms are also deactivating due to their inductive electron-withdrawing effects, which outweigh their resonance electron-donating effects. The cumulative effect of these four substituents renders the aromatic ring electron-deficient and thus, significantly less reactive towards electrophiles.

Typical EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation generally require a catalyst to generate a sufficiently strong electrophile to react with even simple benzene. lumenlearning.comlibretexts.org For a heavily deactivated substrate like this compound, these reactions would require exceptionally harsh conditions and are generally not synthetically useful.

Any potential electrophilic substitution on this compound would be directed by the existing substituents. The nitro group is a meta-director, while the halogens are ortho-, para-directors. The regiochemical outcome of such a reaction would be complex and likely result in a mixture of products, further complicating its synthetic utility.

Further Chemical Transformations and Functionalizations

The presence of multiple reactive sites—the nitro group and three halogen atoms—on the this compound ring makes it a versatile building block for the synthesis of more complex molecules.

Derivatization at the Nitro Site:

The most common transformation of the nitro group is its reduction to an amine (NH₂). This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or metals like iron in acidic media. nih.gov The resulting 2-chloro-4,5-difluoroaniline is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals. For instance, 3-chloro-4-fluoroaniline, a related compound, can be synthesized by the reduction of 3-chloro-4-fluoronitrobenzene (B104753). sigmaaldrich.com

Derivatization at the Halogen Sites:

The halogen atoms on the ring are activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. The fluorine atoms are generally more susceptible to nucleophilic attack than the chlorine atom. This allows for selective functionalization.

Nucleophilic aromatic substitution reactions can be performed with a variety of nucleophiles, including amines, alcohols, and thiols. nih.gov For example, 2,4-difluoronitrobenzene reacts with morpholine (B109124) in a nucleophilic aromatic substitution. sigmaaldrich.com Similarly, 2-chloro-5-fluoronitrobenzene is used in the synthesis of benzothiazole (B30560) derivatives and fluorophenylthio-benzylamine for serotonin (B10506) transporter binding. ossila.com In these reactions, a nucleophile displaces one of the halogen atoms. The relative reactivity of the halogens in this compound would allow for sequential substitutions, providing a pathway to multifunctionalized aromatic compounds.

The functional groups on this compound and its derivatives can participate in various coupling reactions to build more elaborate molecular architectures. While specific examples for this compound are not detailed, the chemistry of its functional groups suggests potential applications in well-established coupling methodologies.

For example, after reduction of the nitro group to an amine, the resulting 2-chloro-4,5-difluoroaniline can undergo reactions typical of anilines. The amino group can be converted to a diazonium salt, which can then be used in Sandmeyer or Heck reactions. The halogen substituents, particularly the chlorine atom, can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, provided a suitable catalyst system is employed. These reactions would allow for the formation of new carbon-carbon or carbon-nitrogen bonds, respectively, at the position of the halogen atom.

The synthesis of substituted biphenyls, for instance, can be achieved through coupling reactions. google.com While the direct use of this compound in such reactions might be challenging due to the deactivated nature of the ring, its derivatives, particularly the corresponding aniline or phenol, would be more amenable to these transformations.

Applications of 2 Chloro 4,5 Difluoronitrobenzene in Chemical Synthesis

Pharmaceutical Intermediate Development

The structural motifs present in 2-Chloro-4,5-difluoronitrobenzene make it a valuable starting material for the synthesis of various pharmacologically active compounds. Its derivatives are instrumental in the development of new drugs and the efficient production of existing active pharmaceutical ingredients (APIs).

Synthesis of Active Pharmaceutical Ingredients (APIs)

While direct synthesis pathways from this compound to specific commercial APIs are not extensively documented in publicly available literature, its close structural analogs play a crucial role in the production of important pharmaceuticals. For instance, the related compound 2-chloro-5-fluoronitrobenzene (B1580903) is utilized in the synthesis of benzothiazole (B30560) derivatives. These derivatives are a class of compounds known for a wide range of biological activities.

Building Block for Novel Drug Candidates

The reactivity of the chloro and nitro groups, combined with the presence of fluorine atoms which can enhance metabolic stability and binding affinity, makes this compound and its derivatives attractive building blocks in drug discovery programs. A related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, serves as a versatile starting material for the synthesis of diverse heterocyclic scaffolds, which are central to many drug discovery efforts. lbl.gov This highlights the potential of the core this compound structure in generating libraries of compounds for screening and identifying new therapeutic agents. For example, derivatives of 2-chloro-4-nitrobenzoic acid have been investigated for their potential as antidiabetic agents. nih.gov

Contribution to Heterocyclic Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound derivatives are valuable precursors for their synthesis. The strategic placement of reactive sites on the benzene (B151609) ring allows for the construction of various fused ring systems. For example, a related compound, 2,4-difluoronitrobenzene (B147775), has been used in the synthesis of quinoxalinones. scispace.com Furthermore, the nitrile derivative, 2-chloro-4,5-difluorobenzonitrile, can be hydrolyzed to 2,4,5-trifluorobenzoic acid, which is a key intermediate for certain antibacterial agents, likely quinolonecarboxylic acid derivatives. fluoropolymerpartnership.com The synthesis of various benzothiazole derivatives, a class of heterocycles with diverse biological activities, also utilizes related chloro-fluoro-nitroaromatic precursors. nih.gov

Agrochemical and Pesticide Synthesis

In the agrochemical sector, this compound and its close relatives are important intermediates for the production of modern insecticides and herbicides, contributing to enhanced crop protection.

Intermediate in Insecticide and Herbicide Production

A significant application of a closely related compound is in the synthesis of the insecticide pyrifluquinazon. A patented process describes the chlorination of 2,4-difluoronitrobenzene to yield 3,5-dichloro-2,4-difluoronitrobenzene, which is a key intermediate in the production of pyrifluquinazon. google.com

Furthermore, the structural features of this compound are found in the herbicide fomesafen (B1673529). The chemical name for fomesafen is 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide, indicating a substituted nitrobenzene (B124822) core that is structurally analogous. epa.govnih.govgoogle.comsolerasd.com This highlights the importance of the chloro-nitro-benzene moiety in developing effective herbicides.

Materials Science Applications

The unique combination of halogen and nitro functional groups in this compound suggests its potential utility in the field of materials science, although specific, large-scale applications are not yet widely commercialized. The presence of fluorine, in particular, can impart desirable properties to polymers and other materials.

Fluorinated compounds are known to be used in the creation of high-performance polymers with enhanced thermal stability and chemical resistance. agcchem.com While direct polymerization of this compound is not a common application, it could potentially serve as a monomer or an additive to modify the properties of existing polymers. The field of organic electronics, which utilizes organic materials for devices like LEDs and solar cells, is another area where fluorinated aromatic compounds are of interest due to their electronic properties. lbl.govresearchgate.netdrpress.org The specific contribution of this compound in this area is a subject for ongoing research and development.

Precursor for Specialty Polymers and Functional Materials

Although direct examples of polymers derived from this compound are not prominent in current research, the utility of similar compounds like 2-Chloro-4-fluoronitrobenzene in materials science suggests a strong potential. chemimpex.com Halogenated nitroaromatic compounds are valuable building blocks for creating functional materials. chemimpex.com The presence of multiple reactive sites on the this compound molecule—the nitro group and the halogen atoms—allows for its potential incorporation into polymer backbones or as a pendant group through various polymerization techniques. The fluorine atoms, in particular, are known to impart unique characteristics to materials.

Research and Development in General Organic Synthesis

In the broader context of organic synthesis, this compound serves as a valuable intermediate. Its utility is highlighted by the synthesis of related compounds. For instance, the structurally similar 2-Chloro-4,5-difluorobenzonitrile is a key intermediate for producing antibacterial agents. google.com

The reactivity of the functional groups on the aromatic ring makes it a versatile precursor for a variety of transformations:

Nucleophilic Aromatic Substitution: The chlorine and fluorine atoms can be displaced by various nucleophiles, allowing for the introduction of new functional groups. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals. For example, 2-Chloro-5-fluoronitrobenzene is used to synthesize active pharmaceutical ingredients (APIs) like benzothiazole derivatives and ligands for serotonin (B10506) transporters. ossila.com

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a substituted aniline (B41778). These anilines are crucial starting materials for dyes, pigments, and more complex pharmaceutical compounds. chemimpex.com

Further Halogenation/Functionalization: The aromatic ring can be subjected to further reactions to build more complex molecular architectures.

The combination of these reactive sites makes this compound a key building block for creating diverse and complex molecules for research and industrial applications, from medicinal chemistry to materials science. chemimpex.comossila.com For example, chlorofluoronitrobenzenes and difluoronitrobenzenes are recognized as important intermediates in the preparation of pharmaceuticals and plant protection agents. google.com

Derivatives and Analogs of 2 Chloro 4,5 Difluoronitrobenzene: Synthesis and Utility

Synthesis of Related Halogenated Nitrobenzenes

The introduction of additional or different halogen atoms onto the difluoronitrobenzene core can significantly alter the electronic and steric properties of the molecule, providing key intermediates for various applications.

The synthesis of specific brominated derivatives, such as 3-Bromo-2-chloro-4,5-difluoronitrobenzene, often involves multi-step processes starting from appropriately substituted precursors. While a direct, single-step synthesis for this specific compound is not prominently detailed, related synthetic strategies offer insight into its potential preparation. For instance, the synthesis of the related compound, 3-Bromo-2,4-difluoronitrobenzene, is achieved through the nitration of 1,3-difluoro-2-bromobenzene. chemicalbook.com In this process, a solution of 1,3-difluoro-2-bromobenzene in concentrated sulfuric acid is treated dropwise with concentrated nitric acid, maintaining a controlled temperature. chemicalbook.com The resulting product is then isolated by pouring the reaction mixture onto ice, followed by extraction and recrystallization. chemicalbook.com

The synthesis of 3,5-Dichloro-2,4-difluoronitrobenzene is a key process for obtaining an intermediate used in the production of pesticides like teflubenzuron. google.com A primary synthetic route involves the direct chlorination of 2,4-difluoronitrobenzene (B147775). google.com This process is advantageous as it avoids the formation of isomers and involves a relatively simple synthesis with mild reaction conditions. google.com The reaction can be carried out in various high-boiling point polar solvents, with reaction conditions being optimized based on the solvent used. google.com

Table 1: Reaction Conditions for the Synthesis of 3,5-Dichloro-2,4-difluoronitrobenzene
SolventReaction Temperature (°C)Reaction Time (h)
Dimethyl sulfoxide (B87167) (DMSO)1206
Dimethylformamide (DMF)1407
Sulfolane1307

Data sourced from Google Patents. google.com

An alternative patented method describes the preparation of 3,5-dichloro-2,4-difluoro-nitrobenzene by reacting 2,3,4,5-tetrachloronitrobenzene (B166551) with alkali metal fluorides, such as potassium fluoride (B91410) (KF), in dimethyl sulfoxide (DMSO) or a DMSO-containing solvent mixture. This process operates through a halogen exchange (Cl-F) reaction. The reaction is typically conducted at temperatures ranging from 60-160°C.

Aminated Analogs and their Synthetic Routes

Aminated analogs of halogenated nitrobenzenes are crucial building blocks, particularly in the pharmaceutical and agrochemical industries. These are typically synthesized either by the reduction of the nitro group or through nucleophilic aromatic substitution of an activated halogen atom.

A common and straightforward route to aminated analogs is the reduction of the parent nitro compound. For example, 3,5-dichloro-2,4-difluoroaniline (B1223766) is prepared via the hydrogenation of 3,5-dichloro-2,4-difluoronitrobenzene. google.com This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent like dimethylformamide (DMF) at room temperature under a hydrogen atmosphere. google.com Other reducing agents like iron powder can also be employed. google.com

Another important pathway is nucleophilic aromatic substitution (SNAr), where an amine displaces a halogen atom on the aromatic ring. The feasibility and regioselectivity of this reaction are highly dependent on the activation by the electron-withdrawing nitro group. In polysubstituted benzenes, the halogen that is ortho or para to the nitro group is generally the most activated and thus the most likely to be substituted. A study on 3-chloro-4-fluoronitrobenzene (B104753) demonstrated that reaction with N-acetylpiperazine resulted in the preferential displacement of the fluorine atom, which is para to the nitro group, over the chlorine atom, which is in the meta position. researchgate.net This highlights the strong activating effect of the para-nitro group, making the C-F bond more susceptible to nucleophilic attack despite the C-Cl bond being weaker. researchgate.net This principle is fundamental in designing syntheses for specifically substituted aminated analogs.

Isomeric Difluoronitrobenzenes: Comparative Studies and Synthetic Routes

The positional isomers of difluoronitrobenzene exhibit different physical and chemical properties due to the varying electronic and steric interactions between the substituents. Thermochemical studies have been conducted to quantify these differences. A comprehensive study on 2,4-difluoronitrobenzene (2,4-DFNB), 2,5-difluoronitrobenzene (B1216864) (2,5-DFNB), and 3,4-difluoronitrobenzene (B149031) (3,4-DFNB) determined their standard molar enthalpies of formation in the gaseous phase. These experimental values, obtained through combustion calorimetry and vapor pressure measurements, provide insight into the relative stabilities of these isomers.

Table 2: Standard Molar Enthalpies of Formation (ΔfHm°) in the Gaseous Phase at T = 298.15 K
CompoundΔfHm° (g) / kJ·mol⁻¹
2,4-Difluoronitrobenzene (2,4-DFNB)-296.3 ± 1.8
2,5-Difluoronitrobenzene (2,5-DFNB)-288.2 ± 2.1
3,4-Difluoronitrobenzene (3,4-DFNB)-302.4 ± 2.1

Data sourced from The Journal of Physical Chemistry A. google.com

The data indicates that 3,4-DFNB is the most thermodynamically stable of the three isomers studied, while 2,5-DFNB is the least stable. google.com Computational studies using the G3MP2B3 composite method have also been used to estimate the enthalpies of formation for other isomers, including 2,3-DFNB, 2,6-DFNB, and 3,5-DFNB, allowing for a broader comparison of isomer stability. google.com

The synthetic routes to these isomers vary. For example, 3,4-difluoronitrobenzene can be synthesized by heating 3-chloro-4-fluoronitrobenzene with potassium fluoride in tetramethylenesulfone at high temperatures (230°C).

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry and materials science for designing molecules with enhanced potency and selectivity. Derivatives of halogenated nitrobenzenes have been the subject of such studies to understand how structural modifications influence biological activity.

In one study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic activity as α-glucosidase and α-amylase inhibitors. The study revealed that the nature and position of substituents on the N-aryl ring significantly impacted inhibitory potential. The compound bearing a 2-methyl-5-nitro substituent on the phenyl ring was found to be the most potent inhibitor against both enzymes. This suggests that the combination of an electron-donating group (CH₃) and an electron-withdrawing group (NO₂) on the phenyl ring was highly favorable for activity. Molecular docking studies supported these findings, showing key hydrogen bonding and hydrophobic interactions within the active sites of the enzymes.

Another SAR study focused on 2-phenoxybenzamide (B1622244) derivatives as antiplasmodial agents against Plasmodium falciparum. It was found that a para-substituted N-Boc-piperazinyl aniline (B41778) moiety resulted in the highest activity and selectivity. Shifting this substituent to the meta position drastically reduced activity, while replacement of the 4-fluorophenoxy group with a hydrogen atom also led to decreased potency. This indicates that both the aryloxy substituent and the specific substitution pattern on the aniline ring are crucial for antiplasmodial efficacy.

Furthermore, derivatives like 2-chloro-5-fluoronitrobenzene (B1580903) serve as building blocks for ligands targeting specific biological entities. It is used in the synthesis of fluorophenylthio-benzylamine derivatives for binding to serotonin (B10506) transporters (SERT). The resulting molecules exhibit high selective binding affinity for SERT over other monoamine transporters, a critical attribute for developing effective and specific positron emission tomography (PET) imaging agents or antidepressant drugs.

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro 4,5 Difluoronitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 2-Chloro-4,5-difluoronitrobenzene, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional (2D) techniques, provides a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR for Structural Assignment

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two aromatic protons (H-3 and H-6). The electron-withdrawing effects of the nitro group and the halogen substituents will shift these protons downfield, likely in the range of 7.5 to 8.5 ppm.

H-3: The proton at position 3 is adjacent to the chlorine atom and meta to the nitro group. It is expected to appear as a doublet of doublets due to coupling with the fluorine at C-4 (JHF, ortho-coupling) and the proton at H-6 (JHH, meta-coupling).

H-6: The proton at position 6 is ortho to the nitro group. This signal is also anticipated to be a doublet of doublets, arising from coupling to the fluorine at C-5 (JHF, ortho-coupling) and the proton at H-3 (JHH, meta-coupling).

The specific chemical shifts and coupling constants are crucial for unambiguous assignment.

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (Hz)
H-37.5 - 8.0dd³JH3-F4 (ortho), ⁴JH3-H6 (meta)
H-68.0 - 8.5dd³JH6-F5 (ortho), ⁴JH3-H6 (meta)

Note: The data in this table are predicted values based on known spectroscopic principles. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Fluorine Environments and Metabolite Analysis

¹⁹F NMR spectroscopy is highly sensitive for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of each fluorine atom. wikipedia.orgazom.com

For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at positions C-4 and C-5.

F-4: This fluorine atom is coupled to the adjacent fluorine at C-5 (JFF), the proton at H-3 (JHF), and potentially a longer-range coupling to H-6.

F-5: This fluorine atom is coupled to the adjacent fluorine at C-4 (JFF) and the proton at H-6 (JHF).

The resulting signals will likely be complex multiplets, and their exact chemical shifts are influenced by the neighboring chloro and nitro groups. ¹⁹F NMR is also a powerful tool for metabolite analysis in biological studies, as the fluorine signals provide a clear window for tracking the fate of the molecule with minimal background interference.

Carbon (¹³C) NMR and 2D NMR Techniques for Full Structural Elucidation

While ¹³C NMR has lower sensitivity than ¹H NMR, it is vital for mapping the carbon skeleton of a molecule. sigmaaldrich.com For this compound, six unique signals are expected in the proton-decoupled ¹³C NMR spectrum, one for each carbon atom in the aromatic ring. The chemical shifts are significantly influenced by the attached substituents (Cl, F, NO₂).

Carbons bonded to Fluorine (C-4, C-5): These signals will appear as large doublets due to one-bond carbon-fluorine coupling (¹JCF).

Carbon bonded to Chlorine (C-2): The chemical shift will be influenced by the halogen and adjacent nitro group.

Carbon bonded to the Nitro Group (C-1): This carbon is typically deshielded.

Carbons bonded to Hydrogen (C-3, C-6): These signals will also exhibit smaller couplings to adjacent fluorine atoms.

Table 2: Predicted ¹³C NMR Assignments for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Key Feature
C-1145 - 155Attached to NO₂
C-2120 - 130Attached to Cl
C-3115 - 125Attached to H
C-4150 - 160Doublet (large ¹JCF)
C-5150 - 160Doublet (large ¹JCF)
C-6110 - 120Attached to H

Note: The data in this table are predicted values based on known spectroscopic principles and data from similar compounds. chemicalbook.com Actual experimental values may vary.

To definitively assign each proton and carbon signal, 2D NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the assignment of C-3/H-3 and C-6/H-6 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is essential for assigning the quaternary carbons (C-1, C-2, C-4, C-5) by observing their correlations to H-3 and H-6.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for quantifying trace-level impurities.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. The molecular formula of this compound is C₆H₂ClF₂NO₂. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, which serves as a clear diagnostic marker.

Table 3: Calculated Mass Data for this compound

Ion FormulaIsotopeCalculated Monoisotopic Mass (Da)
[C₆H₂³⁵ClF₂NO₂]M+192.9742
[C₆H₂³⁷ClF₂NO₂]M+2194.9713

Note: Data is calculated based on exact isotopic masses.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling

LC-MS/MS is the benchmark technique for detecting and quantifying trace-level components in complex mixtures. It is particularly crucial for impurity profiling in active pharmaceutical ingredients (APIs) and their synthetic intermediates. mdpi.com The analysis of structurally related compounds, such as 3,4-difluoronitrobenzene (B149031), demonstrates the power of LC-MS/MS for ensuring pharmaceutical quality and safety. mdpi.comgoogle.com

A typical LC-MS/MS method for this compound would involve:

Chromatographic Separation (LC): A reversed-phase HPLC column (e.g., C18) is used to separate the main compound from process-related impurities and degradation products.

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative mode is often effective for nitroaromatic compounds, potentially forming characteristic ions like the molecular radical anion [M]•⁻. mdpi.com

Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, the parent ion of interest is selected and fragmented. For this compound, characteristic fragment ions, such as those resulting from the loss of NO or NO₂, would be monitored. These specific transitions provide high selectivity and sensitivity for quantification, enabling the detection of impurities at parts-per-million (ppm) levels. mdpi.com This ensures that potentially toxic or genotoxic impurities are controlled within strict regulatory limits.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds within a mixture. For an analyte like this compound, GC-MS provides both chromatographic retention data for separation and mass spectral data for structural elucidation and confirmation.

The analysis begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. hpst.cz The choice of column is critical; a common choice for nitroaromatic compounds is a non-polar or mid-polarity column, such as one with a DB-5 (5% phenyl-methylpolysiloxane) stationary phase. epa.gov Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. As this compound is part of a family of isomers, achieving baseline separation from compounds with similar structures (e.g., 3-Chloro-2,4-difluoronitrobenzene) can be challenging and may require careful optimization of the temperature program or the use of a second, dissimilar column for confirmation. epa.gov

After eluting from the GC column, the analyte enters the mass spectrometer's ion source. Typically, electron ionization (EI) is used, where high-energy electrons (70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible pattern. nih.gov The resulting positively charged ions are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z).

While specific experimental mass spectra for this compound are not widely published, the fragmentation pattern can be predicted based on its structure. The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (193.5 g/mol ), although its intensity may vary. Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 amu), the chlorine atom (-Cl, 35/37 amu), and potentially carbon monoxide (-CO, 28 amu). The mass spectrum of the related isomer, 2,4-difluoronitrobenzene (B147775), shows a prominent molecular ion and significant fragments corresponding to the loss of the nitro group. nist.gov

Table 1: Predicted Major Mass Fragments for this compound in GC-MS (EI)

m/z Value (Predicted) Proposed Fragment Identity Notes
193/195 [C₆H₂ClF₂NO₂]⁺ Molecular ion peak, showing isotopic pattern for chlorine.
163/165 [C₆H₂ClF₂O]⁺ Loss of NO radical.
147/149 [C₆H₂ClF₂]⁺ Loss of NO₂ group.
158 [C₆H₂F₂NO₂]⁺ Loss of Cl atom.

This table is based on established fragmentation patterns for similar aromatic nitro-halo compounds. Specific abundances would require experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds, a unique spectral "fingerprint" is generated. libretexts.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its nitro, carbon-fluorine, carbon-chlorine, and aromatic ring moieties.

Key Vibrational Modes and Expected Absorption Ranges:

Aromatic C-H Stretching: Weak to medium bands are expected to appear above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, which is characteristic of C-H bonds on an aromatic ring. libretexts.org

Nitro Group (NO₂) Vibrations: This is one of the most identifiable groups. Two strong stretching vibrations are characteristic: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. nipne.ro

Aromatic C=C Stretching: The benzene (B151609) ring itself produces several stretching vibrations, usually appearing as a series of medium to weak bands in the 1400-1600 cm⁻¹ range. nipne.ro

Carbon-Fluorine (C-F) Stretching: These bonds give rise to very strong and intense absorptions. For aryl fluorides, these bands are typically located in the 1100-1250 cm⁻¹ range. lumenlearning.com The presence of two C-F bonds would likely result in strong, complex absorptions in this region.

Carbon-Chlorine (C-Cl) Stretching: This bond generally produces a strong absorption in the fingerprint region, typically between 700 and 850 cm⁻¹ for aryl chlorides. nipne.ro

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds occur in the 650-900 cm⁻¹ region. The exact position of these bands can sometimes provide information about the substitution pattern on the benzene ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3050 - 3150 Weak to Medium
Nitro (NO₂) Asymmetric Stretching 1500 - 1570 Strong
Nitro (NO₂) Symmetric Stretching 1300 - 1370 Strong
Aromatic Ring C=C Stretching 1400 - 1600 Medium to Weak
Aryl C-F Stretching 1100 - 1250 Strong
Aryl C-Cl Stretching 700 - 850 Strong

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. libretexts.org By analyzing the geometric positions and intensities of these spots, a detailed electron density map can be calculated, which is then used to build an exact model of the molecule's structure, including bond lengths, bond angles, and torsional angles.

This technique would provide unambiguous confirmation of the substitution pattern on the benzene ring of this compound, distinguishing it from all other isomers. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as halogen bonding or π-π stacking.

However, a search of publicly available scientific literature and crystallographic databases indicates that the single-crystal X-ray structure for this compound has not been reported. The successful application of this method is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a significant experimental challenge.

Computational Chemistry and Molecular Modeling of 2 Chloro 4,5 Difluoronitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to compute the properties of individual molecules. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly utilized to characterize chemical systems with a high degree of accuracy. prensipjournals.comresearchgate.net For substituted nitrobenzenes, these calculations can elucidate electronic properties, predict reactivity, and determine stable conformations.

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations provide a detailed picture of how electrons are distributed within the 2-Chloro-4,5-difluoronitrobenzene molecule.

Electronic Structure and Charge Distribution: DFT and HF calculations, often using basis sets like 6-311++G(d,p), can determine the distribution of atomic point charges across the molecule. prensipjournals.comresearchgate.net In this compound, the strongly electronegative fluorine, chlorine, and oxygen atoms pull electron density towards them. This results in a significant partial positive charge on the carbon atoms of the benzene (B151609) ring, particularly those bonded to the halogens and the nitro group. The nitro group itself features a high degree of charge separation, with the nitrogen atom being positive and the oxygen atoms being negative. This charge distribution creates a significant molecular dipole moment and indicates regions susceptible to nucleophilic or electrophilic attack. prensipjournals.comresearchgate.net The molecular electrostatic potential (MEP) map visually represents these charge distributions, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. prensipjournals.com

Molecular Orbital Theory: This theory describes the behavior of electrons in a molecule in terms of molecular orbitals (MOs). youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. prensipjournals.comresearchgate.net A small energy gap suggests that the molecule is more reactive. For nitroaromatic compounds, the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the aromatic ring highly susceptible to nucleophilic attack. mdpi.com

Calculated ParameterTypical MethodSignificance
HOMO EnergyDFT/B3LYPElectron-donating ability
LUMO EnergyDFT/B3LYPElectron-accepting ability, electrophilicity
HOMO-LUMO GapDFT/B3LYPChemical reactivity, kinetic stability
Dipole MomentDFT/B3LYPMolecular polarity, intermolecular interactions
Atomic Point ChargesMulliken, NBOCharge distribution, reactive sites

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of high-energy transition states. prensipjournals.comresearchgate.net For this compound, a key reaction type is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms.

By modeling the interaction of a nucleophile with the molecule, chemists can calculate the activation energies required for substitution at the chlorine-bearing carbon versus the fluorine-bearing carbons. These calculations involve locating the transition state structures for each potential pathway. The geometry and energy of the transition state provide critical information about the reaction rate and regioselectivity. For instance, studies on similar compounds like 2,4-difluoronitrobenzene (B147775) show that the stability of the intermediate anionic σ-complex (Meisenheimer complex) plays a key role in determining whether substitution occurs at the ortho or para position relative to the nitro group. researchgate.net Such computational analysis can explain why one product is formed preferentially over another, guiding synthetic chemists in designing experiments. researchgate.net

The minimum point on this curve corresponds to the most stable, lowest-energy conformation. For many nitrobenzenes, the most stable conformation is planar, where the nitro group lies in the same plane as the aromatic ring, maximizing π-bond conjugation. prensipjournals.com The calculations also provide key thermodynamic data, such as the standard enthalpy of formation and Gibbs free energy, which are fundamental to understanding the molecule's stability and behavior in chemical processes. prensipjournals.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build mathematical models to correlate the chemical structure of compounds with their biological activity or a specific property, such as toxicity. drugdesign.org For chemicals like this compound, which may pose environmental or health risks, QSAR is a cost-effective tool for predicting potential hazards without extensive animal testing. mdpi.com

Nitroaromatic compounds as a class are known for various toxic effects, including mutagenicity, carcinogenicity, and aquatic toxicity. mdpi.com QSAR models are developed to predict these specific toxicological endpoints. The process begins by collecting experimental toxicity data for a "training set" of related nitroaromatic compounds. mdpi.comnih.gov

For each compound in the set, a series of numerical values known as molecular descriptors are calculated. A mathematical model (e.g., multiple linear regression, machine learning algorithms) is then created to find the best correlation between the descriptors and the observed toxicity. nih.gov Once a statistically robust and validated model is built, it can be used to predict the toxicity of new or untested compounds like this compound based solely on its calculated molecular descriptors. For nitroaromatics, QSAR models have been successfully used to predict endpoints such as toxicity to aquatic organisms (e.g., fish, algae) and mutagenic potential. mdpi.com

A crucial outcome of QSAR modeling is the identification of the specific molecular descriptors that most significantly influence the biological activity. researchgate.net These descriptors provide insight into the mechanistic basis of the compound's activity. Descriptors can be categorized based on the dimensionality of the molecular representation from which they are derived. drugdesign.org

For the toxicity of nitroaromatic compounds, several key descriptors have been identified through numerous QSAR studies. mdpi.com

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial for predicting narcotic toxicity, as it governs the ability of a chemical to penetrate biological membranes. mdpi.com

Electronic Descriptors: These quantify the electronic properties of the molecule. The energy of the LUMO (ELUMO) is frequently a critical descriptor for nitroaromatics. A low ELUMO value indicates high electrophilicity, which correlates with the compound's ability to react with biological nucleophiles like DNA and proteins, often leading to mutagenicity. mdpi.com Atomic charges on the nitro group (QNO2) are also important, as this group is often involved in the metabolic activation that leads to toxicity. mdpi.com

Topological and Steric Descriptors: These describe the size, shape, and branching of the molecule, which can influence how it fits into an enzyme's active site or a cellular receptor.

By understanding which descriptors drive toxicity, scientists can better assess the risks associated with this compound and design safer alternative chemicals by modifying the molecular features related to the adverse effects.

Table 2: Common Molecular Descriptors in QSAR and Their Relevance to Toxicity

Descriptor ClassExample DescriptorSignificance in Toxicity Modeling
Electronic ELUMORepresents electrophilicity and reactivity with biological macromolecules. mdpi.com
Hydrophobic logPGoverns membrane penetration and bioavailability. mdpi.com
Topological Kappa Shape IndicesDescribes molecular shape and size, relevant for receptor binding. researchgate.net
Constitutional Molecular WeightRelates to the overall size of the molecule.
Quantum-Chemical Atomic Charges (e.g., QNO2)Indicates sites of metabolic activation or reaction. mdpi.com

Development of Predictive Models for Environmental Impact

The environmental fate and potential toxicity of synthetic chemicals such as this compound are of significant concern. Computational chemistry provides powerful tools to develop predictive models for the environmental impact of such compounds, often before extensive empirical testing is conducted. These models, primarily Quantitative Structure-Activity Relationships (QSAR), are crucial for risk assessment and the design of more environmentally benign chemicals.

QSAR models are statistical models that correlate the chemical structure of a compound with its biological or environmental activity. For nitroaromatic compounds, including this compound, QSAR models have been developed to predict their toxicity to various organisms. nih.gov These models utilize a range of molecular descriptors that quantify different aspects of the molecule's structure and properties.

Key molecular descriptors used in developing QSAR models for the environmental impact of nitroaromatic compounds include:

Lipophilicity (logP): This descriptor measures a compound's affinity for fatty tissues versus water. Higher lipophilicity can lead to bioaccumulation in organisms.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For nitroaromatics, these are related to their potential for undergoing redox reactions, which can lead to the formation of toxic metabolites.

Topological and Geometrical Descriptors: These descriptors quantify the size, shape, and connectivity of the molecule.

A hypothetical QSAR model for predicting the toxicity of this compound to an aquatic organism like Tetrahymena pyriformis might take the following form:

log(1/IGC₅₀) = β₀ + β₁(logP) + β₂(E_LUMO) + β₃(Molecular Surface Area)

Where IGC₅₀ is the concentration that inhibits 50% of population growth, and the β coefficients are determined through regression analysis of a training set of related compounds.

The development of robust QSAR models relies on high-quality experimental data for a diverse set of training compounds. For this compound, the accuracy of any predictive model would depend on the availability of such data for structurally similar halogenated and nitrated aromatic compounds.

Below is an interactive data table showcasing typical ranges of molecular descriptors that could be calculated for this compound and used in predictive environmental impact models.

DescriptorTypical Value Range for Halogenated NitroaromaticsPotential Influence on Environmental Impact
logP2.0 - 4.5Higher values may indicate greater bioaccumulation potential.
E_LUMO (eV)-1.5 to -3.0Lower values can indicate higher reactivity and potential for toxic metabolic activation.
Molecular Weight ( g/mol )150 - 300Can influence transport and distribution in the environment.
Polar Surface Area (Ų)40 - 70Affects membrane permeability and bioavailability.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the intermolecular interactions between a solute, such as this compound, and its surrounding environment, which could be a solvent, a biological macromolecule, or a material surface. Understanding these interactions is key to predicting the compound's behavior in various systems.

MD simulations can be employed to investigate the solvation of this compound in different solvents, such as water or organic solvents. nih.gov The simulations can reveal the preferred orientation of solvent molecules around the solute and calculate the solvation free energy, which is a measure of the solubility of the compound. The nitro group and the fluorine and chlorine atoms of this compound can participate in various non-covalent interactions, including:

Dipole-dipole interactions: The polar nitro group will strongly interact with polar solvent molecules.

Halogen bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms of the solvent.

π-π stacking: The aromatic ring can engage in stacking interactions with other aromatic molecules.

In the context of biological systems, MD simulations can be used to model the interaction of this compound with proteins or DNA. This is particularly relevant for understanding its mechanism of toxicity. For example, simulations could show how the molecule binds to the active site of an enzyme, potentially inhibiting its function. The stability of such a complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation. nih.gov

The following interactive data table summarizes the types of intermolecular interactions that can be studied for this compound using molecular dynamics simulations and their potential implications.

Interaction TypePotential Interacting PartnersSignificance
Hydrogen BondingWater, amino acid residues (e.g., Ser, Thr)Influences aqueous solubility and binding to biological targets.
Halogen BondingCarbonyl oxygens, aromatic ringsCan contribute to the specificity of binding to macromolecules.
van der Waals ForcesAll atomsNon-specific interactions that contribute to the overall binding affinity.
Electrostatic InteractionsCharged or polar moleculesGoverns the long-range attraction and repulsion between molecules.

The insights gained from molecular dynamics simulations can complement the predictive models discussed in the previous section by providing a mechanistic understanding of the interactions that drive the observed environmental or biological effects of this compound.

Environmental and Biological Impact of 2 Chloro 4,5 Difluoronitrobenzene: Research Perspectives

Toxicological Investigations and Mechanisms

The toxicological profile of 2-Chloro-4,5-difluoronitrobenzene is not extensively documented in public literature. However, by examining structurally similar compounds, it is possible to infer its potential toxicological characteristics. The primary mechanisms of toxicity for nitroaromatic compounds often involve the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. These intermediates can induce oxidative stress and bind to cellular macromolecules, including DNA, leading to toxicity.

Research on related chloronitrobenzenes provides significant insight into the potential toxicity of this compound. Studies conducted by the National Toxicology Program (NTP) on 2-chloronitrobenzene and 4-chloronitrobenzene revealed that inhalation exposure in rats and mice leads to methemoglobin formation, which is the oxidation of iron in hemoglobin, reducing the blood's oxygen-carrying capacity. nih.gov This results in oxidative damage to red blood cells, leading to regenerative anemia and subsequent damage to the spleen, liver, and kidneys. nih.gov

Notably, 4-chloronitrobenzene was found to induce a more severe methemoglobinemia than 2-chloronitrobenzene in rats. nih.gov Other toxic effects observed included testicular atrophy in male rats exposed to 4-chloronitrobenzene and hyperplasia of the respiratory epithelium in rats exposed to 2-chloronitrobenzene. nih.gov In mice, liver toxicity, including necrosis and inflammation, was a prominent finding for both isomers. nih.gov For dichlorinated analogues such as 2,4-dichloronitrobenzene, repeated dose toxicity tests showed moderate effects on the liver and kidneys. oecd.org These findings suggest that the position and number of halogen substituents significantly influence the toxicological profile of these compounds.

Interactive Table: Comparative Toxicity of Halogenated Nitroaromatics in Rodents

CompoundSpecies/SexExposure RouteKey Toxic EffectsReference
2-Chloronitrobenzene Rat (M, F)InhalationMethemoglobinemia, regenerative anemia, hyperplasia of respiratory epithelium, liver and spleen effects. nih.gov
Mouse (M, F)InhalationLiver toxicity (coagulative necrosis, hepatocytomegaly, granulomatous inflammation). nih.gov
4-Chloronitrobenzene Rat (M, F)InhalationSevere methemoglobinemia, macrocytic hyperchromic anemia, testicular atrophy (males), liver, spleen, and kidney damage. nih.gov
Mouse (M, F)InhalationSpleen effects. nih.gov
2,4-Dichloronitrobenzene Rat (F)OralModerate liver and kidney effects (increased weight, necrosis, basophilic changes). oecd.org

The introduction of fluorine atoms onto an aromatic ring profoundly alters a molecule's properties, which in turn modulates its toxicity. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. nih.gov This high bond strength imparts significant metabolic stability to the molecule, making it more resistant to degradation. nih.govresearchgate.net

Many substituted nitrobenzenes have been shown to possess genotoxic potential. nih.gov Studies have demonstrated that 2-chloronitrobenzene and 4-chloronitrobenzene are mutagenic in Salmonella typhimurium assays (Ames test) when metabolically activated. nih.gov Furthermore, both compounds were found to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells. nih.gov Evidence also exists for the carcinogenicity of 1-chloro-4-nitrobenzene, which produced vascular tumors in mice and was shown to cause DNA strand breaks in vitro and in vivo. ca.gov

The genotoxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, leading to reactive intermediates that can form DNA adducts. www.gov.uk While nitrobenzene (B124822) itself has shown mixed results in in-vivo genotoxicity tests, there is a consensus that many of its derivatives are genotoxic. nih.govwww.gov.uk Given that this compound belongs to this class, it is plausible that it or its metabolites could exhibit genotoxic effects. For instance, the metabolite of the herbicide 2,4-dichloro-6-nitrophenol (B1219690) ammonium (B1175870) (DCNPA), 2,4-dichloro-6-aminophenol (DCAP), was found to cause a significant increase in sister chromatid exchanges and micronuclei in V79 cells, indicating that metabolites can be more genotoxic than the parent compound. nih.gov

Interactive Table: Genotoxicity of Selected Halogenated Nitroaromatics

CompoundTest SystemResultReference
2-Chloronitrobenzene Salmonella typhimurium (Ames test) with S9Positive nih.gov
Chinese Hamster Ovary (CHO) cellsPositive (Sister Chromatid Exchanges, Chromosomal Aberrations) nih.gov
4-Chloronitrobenzene Salmonella typhimurium (Ames test) with S9Positive nih.gov
Chinese Hamster Ovary (CHO) cellsPositive (Sister Chromatid Exchanges, Chromosomal Aberrations) nih.gov
1-Chloro-4-nitrobenzene Salmonella typhimurium (Ames test)Mixed Results ca.gov
Mammalian cells (in vitro)Positive (Sister Chromatid Exchanges, Chromosomal Aberrations) ca.gov
Mammalian cells (in vivo)Positive (DNA Strand Breaks) ca.gov
Nitrobenzene Bacterial mutagenicity assaysNegative www.gov.uk
Mammalian cells (in vivo)Mixed Results www.gov.uk

The synthesis of this compound, like many industrial chemical processes, can generate potentially toxic by-products. Common synthesis routes for halogenated nitroaromatics include the nitration of a halogenated precursor or a halogen exchange reaction. nih.govgoogle.com

Environmental Fate and Degradation Studies

The environmental behavior of a chemical is governed by its physical and chemical properties, including its water solubility, vapor pressure, and partition coefficients. These factors determine its distribution in air, water, and soil, as well as its potential for degradation and accumulation.

The persistence of this compound in the environment is influenced by competing structural features. The presence of halogen atoms, particularly the highly stable C-F bonds, generally increases a molecule's resistance to degradation. However, the nitroaromatic structure itself can be susceptible to photochemical reactions and microbial degradation. researchgate.net The nitro group can be reduced by microorganisms under anaerobic conditions, initiating the breakdown of the compound.

While direct data is scarce for this compound, a safety data sheet for the related compound 2,4-difluoronitrobenzene (B147775) indicates that it is not considered to be persistent, bioaccumulative, and toxic (PBT). cdhfinechemical.com This suggests that compounds in this class may not persist indefinitely in the environment. Bioaccumulation potential is linked to a compound's lipophilicity (often estimated by the octanol-water partition coefficient, LogP) and its resistance to metabolic degradation. The halogenation of this compound likely confers a degree of lipophilicity, but if the compound is readily metabolized and excreted, its potential for significant bioaccumulation in organisms may be limited.

Biotransformation Pathways and Metabolite Identification

The biotransformation of this compound in various environmental matrices is a critical area of research, as the breakdown of this compound can lead to the formation of various metabolites with their own toxicological profiles. While specific studies on this compound are limited, the metabolic fate of related halogenated nitroaromatic compounds can provide insights into its potential biotransformation pathways.

Nitroaromatic compounds are generally subject to two primary types of initial enzymatic attack: reduction of the nitro group or oxidation of the aromatic ring. nih.gov The specific pathway taken depends on the compound's structure, the organism involved, and the environmental conditions.

For some nitroaromatic compounds, bacteria have evolved diverse pathways for mineralization. nih.gov These degradation sequences can be initiated by oxidation, a hydride ion attack, or a partial reduction of the nitro group. nih.gov However, in many cases, the most common bacterial transformation is the cometabolic reduction of the nitro group to an amino group, which requires an external carbon source to provide the necessary reducing equivalents. nih.gov

In the case of the closely related compound 2,5-difluoronitrobenzene (B1216864), studies in rats have shown that the predominant metabolic pathway is glutathione (B108866) conjugation, which leads to the excretion of 5-fluoro-2-(N-acetylcysteinyl)-nitrobenzene and fluoride (B91410) anions. nih.gov To a lesser extent, cytochrome P450-catalyzed hydroxylation and nitroreduction also occur. nih.gov This suggests that for this compound, similar pathways involving initial conjugation followed by further metabolism are plausible.

Fungi also play a significant role in the degradation of halogenated nitroaromatic compounds. For instance, the fungus Caldariomyces fumago has demonstrated the ability to degrade both chlorinated and fluorinated nitrophenols, significantly reducing their toxicity. mdpi.com This highlights the potential for mycoremediation strategies in environments contaminated with such compounds. mdpi.com

The initial steps in the bacterial degradation of chloronitrophenols, another related class of compounds, often involve either the oxidative removal of the nitro group or a reductive process. For example, the degradation of 2-chloro-4-nitrophenol (B164951) by Burkholderia sp. can proceed via the formation of chlorohydroquinone (B41787) and subsequently hydroquinone. nih.gov

Given these precedents, the potential biotransformation pathways for this compound likely involve one or more of the following initial steps:

Nitroreduction: The reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, forming 2-chloro-4,5-difluoroaniline (B1592304).

Oxidative Denitration: The removal of the nitro group and its replacement with a hydroxyl group, leading to the formation of 2-chloro-4,5-difluorophenol.

Dehalogenation: The removal of the chlorine or one of the fluorine atoms. The reactivity of halogens can vary, with fluorine being the most reactive in some nucleophilic substitution reactions. mdpi.com

Following these initial transformations, the resulting intermediates are likely to undergo further degradation, such as ring cleavage, eventually leading to mineralization. The identification of specific metabolites of this compound under various conditions remains a key area for future research to fully understand its environmental fate.

Ecotoxicological Assessment (e.g., Aquatic Toxicity to Model Organisms like Tetrahymena pyriformis)

The toxicity of aromatic compounds to Tetrahymena pyriformis is influenced by several factors, including hydrophobicity, the presence of functional groups, and the potential to act as electrophiles. nih.gov For halogenated aromatic compounds, the addition of a halogen atom can increase toxicity beyond what would be expected from hydrophobicity alone, due to the leaving ability and electron-withdrawing properties of the halogen. mdpi.com

Studies on di- and trihydroxybenzenes have shown that their toxicity to Tetrahymena pyriformis can be mechanistically understood. nih.gov Compounds that can be oxidized to form electrophilic quinones or quinone methides are generally more toxic than those that act as polar narcotics. nih.gov This highlights the importance of a compound's chemical reactivity in determining its biological effect.

While no specific data for this compound and Tetrahymena pyriformis was found, the general principles of quantitative structure-activity relationships (QSAR) for aromatic compounds suggest that its toxicity would be influenced by its molecular weight and hydrophobicity. mdpi.com The presence of the nitro group and halogen atoms is expected to contribute significantly to its toxicity.

Research on other chloronitrobenzenes, such as 2-chloronitrobenzene and 4-chloronitrobenzene, has demonstrated their toxicity in animal models, causing effects like methemoglobinemia and damage to red blood cells. nih.gov Although these are mammalian studies, they indicate the potential for halogenated nitroaromatics to exert significant biological effects.

To provide a comprehensive ecotoxicological profile for this compound, further research is needed to determine its acute and chronic toxicity to a range of aquatic organisms, including algae, invertebrates, and fish, in addition to protozoa like Tetrahymena pyriformis.

Risk Assessment Methodologies and Mitigation Strategies

The potential environmental and health risks associated with this compound necessitate the application of robust risk assessment methodologies and the development of effective mitigation strategies. As with other aspects of this compound, specific risk assessments are not available in the reviewed literature; therefore, the framework for halogenated and nitroaromatic compounds, in general, will be considered.

Risk Assessment Methodologies

A comprehensive risk assessment for a chemical like this compound typically involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This step involves determining the potential adverse health and environmental effects of the compound. For halogenated nitroaromatics, this includes assessing their toxicity, carcinogenicity, mutagenicity, and ecotoxicity. nih.govnih.gov

Dose-Response Assessment: This quantifies the relationship between the dose of the chemical and the incidence of adverse effects. For carcinogens, this may be expressed as a cancer slope factor. mdpi.com

Exposure Assessment: This evaluates the pathways, magnitude, frequency, and duration of human and environmental exposure to the chemical. nih.gov For volatile compounds, inhalation can be a primary route of exposure. regulations.gov

Risk Characterization: This integrates the information from the previous steps to estimate the probability of adverse effects occurring in exposed populations or ecosystems. mdpi.com For carcinogenic risk, this is often expressed as the Incremental Lifetime Cancer Risk (ILCR). mdpi.com

Recent advancements in risk assessment include the use of biologically based pharmacokinetic and pharmacodynamic models, which can incorporate mechanistic data to provide more accurate assessments for halogenated solvents. iaea.org

Mitigation Strategies

Mitigation strategies for contamination by halogenated nitroaromatic compounds focus on both preventing their release into the environment and remediating existing contamination.

Physicochemical Treatment Methods: Various technologies have been explored for the removal of nitroaromatic compounds from contaminated water and soil. These include adsorption on materials like activated carbon, advanced oxidation processes, and reduction using zero-valent iron. dtic.mil Zero-valent iron has been shown to effectively reduce nitroaromatics to their corresponding anilines. dtic.mil

Bioremediation: This approach utilizes microorganisms to degrade or detoxify contaminants. The ability of certain bacteria and fungi to metabolize halogenated nitroaromatics makes bioremediation a promising and environmentally friendly option. nih.govmdpi.com This can involve bioaugmentation (introducing specific microbes to a site) or biostimulation (enhancing the activity of indigenous microbes). Mycoremediation, using fungi, has shown potential for degrading these pollutants and reducing their toxicity. mdpi.com

In-situ and Ex-situ Technologies: Remediation can be carried out in-situ (treating the contamination in place) or ex-situ (excavating the contaminated material for treatment). The choice of technology depends on the specific site conditions and the nature of the contamination.

Given the persistence and potential toxicity of halogenated nitroaromatic compounds, a combination of preventative measures, such as minimizing industrial discharge, and active remediation strategies is likely necessary to manage their environmental impact effectively. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-4,5-difluoronitrobenzene in laboratory settings?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution (NAS) using halogenated nitrobenzene precursors. For example, this compound can react with amines (e.g., morpholine, piperazine) in solvents like toluene or xylene at 50°C. Excess tertiary amines (≥200 mol%) enable direct hydrogenation of intermediates without isolation, improving efficiency .
  • Key Data :

  • Yield: 88% with diethylamine .
  • Solvent systems: Toluene, xylenes, or alkyl acetates are preferred for solubility and reactivity .

Q. How is this compound characterized structurally?

  • Methodology : Use NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns. For example:

  • ¹H-NMR : Peaks at δ=1.24 (td), 3.44 (qd), and 7.83 (d) indicate fluorine and chlorine coupling .
  • ¹³C-NMR : Signals at δ=155.40 (s, JF,C=245.4 Hz) confirm nitro group positioning .
    • Validation : Cross-reference with melting point data (e.g., 70°C for derivatives) and HPLC purity (>99.5%) .

Advanced Research Questions

Q. What factors influence regioselectivity in NAS reactions involving this compound?

  • Experimental Design :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce regiocontrol compared to toluene .
  • Amine structure : Bulky amines (e.g., tri-N(octyl/decyl)amine) favor substitution at less sterically hindered positions. Piperazine yields higher substitution efficiency (81%) than morpholine (48.2%) due to cyclic amine geometry .
    • Data Contradiction : Lower yields with morpholine (48.2%) vs. piperazine (81%) suggest steric and electronic effects override solvent polarity in some cases .

Q. How do solvent and base strength impact reaction kinetics and yields?

  • Methodology :

  • Solvent choice : Xylene increases reaction rates compared to toluene due to higher boiling points (≥50°C), enabling faster equilibration .
  • Base strength : Excess tertiary amines (e.g., trialkylamines) act as both base and phase-transfer catalysts, eliminating aqueous workup steps and improving throughput .
    • Quantitative Analysis : Kinetic studies using HPLC or GC-MS can track intermediate formation. For example, 88% yield with diethylamine correlates with rapid deprotonation and reduced side reactions .

Q. What are the applications of this compound in synthesizing bioactive intermediates?

  • Case Study : Derivatives like N-carboxybenzyl-3-fluoro-4-morpholinoaniline are precursors for anticancer agents. Comparative analysis with 4,5-dichloro-2-fluorobenzoic acid shows enhanced tumor selectivity in bioconjugates .
  • Mechanistic Insight : Fluorine’s electron-withdrawing effect stabilizes transition states in NAS, enabling selective functionalization for drug candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.